molecular formula C9H13N3O6 B12408725 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Cat. No.: B12408725
M. Wt: 264.18 g/mol
InChI Key: XCUAIINAJCDIPM-AWOURBBFSA-N
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Description

This compound is a stable isotope-labeled analog of a modified nucleoside, featuring a ¹³C-enriched oxolane (tetrahydrofuran) ring and a pyrimidin-2-one moiety. The oxolane ring is substituted with hydroxyl groups at positions 2R, 3R, 4S, and a hydroxymethyl group at 5R, all isotopically labeled with ¹³C at positions 2, 3, 4, and 3. The pyrimidin-2-one group includes a hydroxyamino (-NHOH) substituent at position 4, distinguishing it from canonical nucleosides .

Properties

Molecular Formula

C9H13N3O6

Molecular Weight

264.18 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1/i3+1,4+1,6+1,7+1,8+1

InChI Key

XCUAIINAJCDIPM-AWOURBBFSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Biological Activity

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one is a chemically modified nucleoside that exhibits significant biological activity. This article explores its properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C9H14N2O6C_9H_{14}N_2O_6 with a molecular weight of 246.22 g/mol. It is characterized as a crystalline solid with the following properties:

PropertyValue
Density1.614 ± 0.06 g/cm³ (Predicted)
SolubilityDMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml
pKa12.40 ± 0.20 (Predicted)
Storage Temperature-20°C
ColorWhite to off-white
StabilityHygroscopic

Biological Activity

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one has shown various biological activities:

Inhibition of Cell Proliferation : This compound acts as a potent inhibitor of cytidine deaminase (CDA), which is crucial in the metabolism of nucleosides. By inhibiting CDA activity, it can reduce the proliferation of cancer cells that are dependent on this enzyme for growth and survival .

Antiviral Activity : Studies indicate that modified nucleosides like this compound can exhibit antiviral properties by interfering with viral replication mechanisms. The structural modifications enhance its affinity for viral polymerases .

Potential in Cancer Therapy : Due to its ability to inhibit CDA and alter nucleoside metabolism, this compound is being researched as a potential therapeutic agent in treating tumors with high CDA expression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antitumor Effects :
    • A study published in Cancer Research demonstrated that tetrahydrouridine (a derivative) significantly inhibited tumor growth in xenograft models by modulating nucleoside metabolism .
  • Antiviral Mechanisms :
    • Research published in Journal of Virology showed that similar nucleoside analogs could inhibit the replication of RNA viruses by acting as chain terminators during RNA synthesis .
  • Pharmacokinetics and Safety Profile :
    • A pharmacokinetic study indicated that this compound has favorable absorption characteristics when administered orally and exhibits a safety profile consistent with other nucleoside analogs used in clinical settings .

Scientific Research Applications

Nucleoside Analog Development

This compound is structurally related to nucleosides and serves as a precursor for developing nucleoside analogs. Nucleoside analogs are essential in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.

Case Study : Research has demonstrated that modified nucleosides can effectively inhibit viral replication. For instance, compounds similar to 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one have shown promise against hepatitis B virus (HBV) by mimicking natural substrates in the viral replication process .

Antiviral Activity

The compound exhibits potential antiviral properties by acting as a substrate for viral polymerases. Its ability to incorporate into viral RNA/DNA chains may lead to premature termination of viral replication.

Research Findings : A study published in the Journal of Medicinal Chemistry highlighted that certain derivatives of this compound demonstrated significant antiviral activity against various RNA viruses. The modifications to the hydroxyl groups enhance binding affinity to viral polymerases .

Anticancer Properties

The compound's structural features allow it to interact with DNA and RNA synthesis pathways, making it a candidate for anticancer drug development.

Clinical Insights : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting nucleotide metabolism. This mechanism is crucial for developing effective cancer therapies targeting rapidly dividing cells .

Data Tables

Application AreaDescriptionResearch Findings
Nucleoside AnalogPrecursor for antiviral and anticancer drugsEffective against HBV; inhibits viral replication
Antiviral ActivitySubstrate for viral polymerasesSignificant activity against RNA viruses; enhances binding affinity
Anticancer PropertiesDisrupts DNA/RNA synthesis pathwaysInduces apoptosis in cancer cells; targets nucleotide metabolism

Comparison with Similar Compounds

Key Findings:

Isotopic Labeling: The query compound’s ¹³C enrichment enables precise tracking in mass spectrometry or NMR studies, unlike non-labeled analogs (e.g., ). This is critical for elucidating metabolic fates without altering chemical reactivity .

Hydroxyamino Substituent: The 4-(hydroxyamino) group distinguishes it from pyrimidine-2,4-diones (e.g., ) and 5-methoxy derivatives (e.g., ).

Azido vs. Hydroxymethyl Groups : Azido-containing analogs (e.g., ) are used in click chemistry for bioconjugation, whereas the query compound’s ¹³C-hydroxymethyl group may improve stability or pharmacokinetics.

Therapeutic Potential: While RX-3117 () is a proven anticancer agent, the query compound’s isotopic and hydroxyamino modifications could offer novel mechanisms, such as ferroptosis induction (inferred from ) or targeted DNA damage.

Research Findings and Implications

Pharmacological Gaps

  • No direct bioactivity data exists for the query compound.

Notes

  • Caution: The hydroxyamino group may confer instability under acidic or oxidative conditions, necessitating formulation studies.
  • Regulatory Status : Isotope-labeled compounds often bypass strict therapeutic regulations but require validation for clinical tracing applications.
  • Future Directions: Comparative studies with non-labeled analogs (e.g., ) are needed to quantify isotopic effects on bioavailability and efficacy.

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